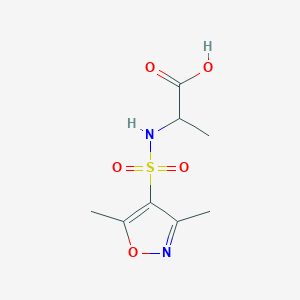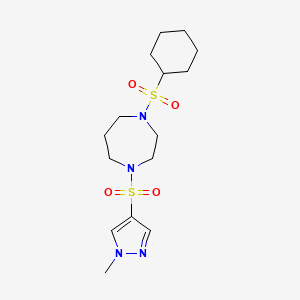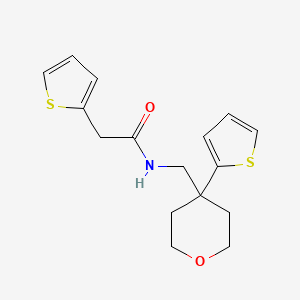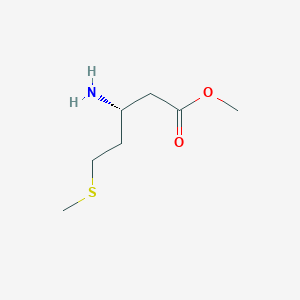
2-(Dimethyl-1,2-oxazole-4-sulfonamido)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethyl-1,2-oxazole-4-sulfonamido)propanoic acid is a chemical compound with the CAS Number: 855742-23-3 . It has a molecular weight of 234.23 . The IUPAC name for this compound is {[(3,5-dimethyl-4-isoxazolyl)sulfonyl]amino}acetic acid . This compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H10N2O5S/c1-4-7(5(2)14-9-4)15(12,13)8-3-6(10)11/h8H,3H2,1-2H3,(H,10,11) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The melting point of this compound is 115-116 degrees Celsius . The compound is a powder at room temperature .Scientific Research Applications
Synthesis and Antibacterial Evaluation
- Synthesis of Heterocyclic Compounds: Researchers have focused on synthesizing novel heterocyclic compounds containing a sulfonamido moiety, aiming to create potent antibacterial agents. The process involves reacting precursors with active methylene compounds, resulting in the formation of pyran, pyridine, and pyridazine derivatives, among others. These new compounds demonstrated significant antibacterial activities in testing (Azab, Youssef, & El-Bordany, 2013).
Chemical Synthesis Techniques
- Bohlmann-Rahtz Heteroannulation Reactions: One study described the synthesis of dimethyl sulfomycinamate, a derivative of the sulfomycin family of antibiotics, using a Bohlmann-Rahtz heteroannulation reaction. This complex synthesis involves several steps and is significant for producing compounds with potential pharmaceutical applications (Bagley et al., 2005).
Functional Modification of Polymers
- Modification of Poly Vinyl Alcohol/Acrylic Acid Hydrogels: Research has been conducted on modifying radiation-induced hydrogels through condensation reactions with various amines, including compounds like 2-aminothiazole. These modified polymers have shown increased swelling and improved thermal stability, indicating potential applications in medical fields (Aly & El-Mohdy, 2015).
Antimicrobial Activity
- Novel Thiourea, Hydrazine, and Fused Pyrimidine Derivatives: A study explored the antimicrobial activity of new thiourea, hydrazine, and fused pyrimidine derivatives, focusing on compounds with sulfonamido moieties. These compounds have shown potential as effective antimicrobial agents (El-Gaby, Micky, Taha, & El-Sharief, 2002).
Safety and Hazards
The safety information for 2-(Dimethyl-1,2-oxazole-4-sulfonamido)propanoic acid suggests that it should be handled under inert gas and protected from moisture . It should be kept cool and protected from sunlight . The compound should not be subjected to grinding, shock, or friction . It is also recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray .
properties
IUPAC Name |
2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O5S/c1-4-7(6(3)15-9-4)16(13,14)10-5(2)8(11)12/h5,10H,1-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUEJTOKQYQKNEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NC(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7-{[(4-Bromophenyl)methyl]sulfanyl}-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2450572.png)
![4-[(2-Methylmorpholin-4-yl)methyl]benzoic acid;hydrochloride](/img/structure/B2450573.png)


![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2450579.png)

![4-Chloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide](/img/structure/B2450581.png)
![2-phenethyl-1-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline](/img/structure/B2450582.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2450588.png)
![N-[4-(1-acetyl-5-quinoxalin-6-yl-2-pyrazolin-3-yl)phenyl]acetamide](/img/structure/B2450589.png)


![1-(2,5-dimethoxyphenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B2450594.png)